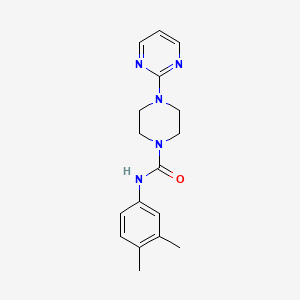
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidinyl group and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl group through nucleophilic substitution. The final step involves the acylation of the piperazine nitrogen with 3,4-dimethylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazineacetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is unique due to the presence of both the dimethylphenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-4-5-15(12-14(13)2)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWDLQITGYMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5335530.png)
![2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B5335536.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5335543.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B5335546.png)
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
![5-[(2-fluorophenoxy)methyl]-N-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5335554.png)

![(2R,3R,6R)-5-(6-ethylpyrimidin-4-yl)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5335570.png)
![N-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5335571.png)
![N-[3-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B5335577.png)
![4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5335596.png)
![3-FLUORO-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B5335610.png)
